molecular formula C18H14Cl2N4OS B2724553 N-(2,5-dichlorophenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251694-59-3

N-(2,5-dichlorophenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2724553
CAS RN: 1251694-59-3
M. Wt: 405.3
InChI Key: FGHYTKFECSPGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H14Cl2N4OS and its molecular weight is 405.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Research has focused on the synthesis of analogues and derivatives of complex heterocyclic compounds, which show significant biological activities. For instance, compounds derived from similar chemical structures have been synthesized through intricate multi-step processes and have shown anticancer activity in vitro and in vivo, highlighting the potential of such compounds in medicinal chemistry and oncology research (Su et al., 1986).

Heterocyclic Synthesis with Activated Nitriles

The exploration of activated nitriles in heterocyclic synthesis opens pathways to polyfunctionally substituted heterocyclic compounds, including pyrimidines, pyrazolo, and chromeno derivatives. This demonstrates the versatility of compounds with similar structures in synthesizing a wide array of heterocyclic compounds with potential pharmaceutical applications (Elian et al., 2014).

Crystal Structures Analysis

The crystal structure analysis of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, provides valuable insights into the molecular conformation, which is critical for understanding the interaction mechanisms with biological targets. Such analyses contribute to the rational design of novel drugs and materials by revealing the structural basis of their activity (Subasri et al., 2016).

Antimicrobial Activity

The synthesis of novel pyrimidinone and oxazinone derivatives, utilizing related structural frameworks, has shown promising antimicrobial properties. These studies not only expand the chemical space of antimicrobial agents but also provide a foundation for the development of new treatments against resistant microbial strains (Hossan et al., 2012).

Ligand-Protein Interactions

Studies involving similar compounds have extended to spectroscopic and quantum mechanical studies, including ligand-protein interactions. These interactions are pivotal for drug design, providing insights into the binding efficiency and specificity towards biological targets, which can lead to the development of highly effective therapeutic agents (Mary et al., 2020).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4OS/c1-11-7-17(24-18(22-11)12-3-2-6-21-9-12)26-10-16(25)23-15-8-13(19)4-5-14(15)20/h2-9H,10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHYTKFECSPGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CN=CC=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.